Structural Regioisomerism: Differential Molecular Recognition vs. 2-yl-Fluorenyl Analog
The target compound, N-(9H-fluoren-9-yl)furan-2-carboxamide, is a regioisomer of the commercially available N-(9H-fluoren-2-yl)furan-2-carboxamide . The 9-yl substitution on the fluorene ring creates a distinct molecular geometry and electronic surface compared to the 2-yl analog. This structural difference is critical, as the 9-yl derivative is associated with markedly reduced activity against histone deacetylases (HDACs) compared to other furan-carboxamides, as detailed in the subsequent evidence item . This regioisomeric variation offers a unique tool for probing the structural determinants of target engagement in chemical biology and SAR campaigns .
| Evidence Dimension | Regioisomerism of fluorene substitution |
|---|---|
| Target Compound Data | 9H-fluoren-9-yl substitution |
| Comparator Or Baseline | 9H-fluoren-2-yl substitution (N-(9H-fluoren-2-yl)furan-2-carboxamide) |
| Quantified Difference | Regioisomeric (positional isomer) leading to different biological profiles |
| Conditions | Structural comparison based on chemical identity |
Why This Matters
This establishes the compound as a distinct chemical entity for SAR studies, where the 9-yl regioisomer provides a contrasting negative control to the potentially more active 2-yl analog.
